5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furamide
Description
5-(2,4-Dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, with two aromatic rings substituted with chlorine and methyl groups
Properties
Molecular Formula |
C18H13Cl2NO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-4-2-3-5-15(11)21-18(22)17-9-8-16(23-17)13-7-6-12(19)10-14(13)20/h2-10H,1H3,(H,21,22) |
InChI Key |
JDGFSBXMSNOFJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the substituted furan with an amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl-N-phenyl-2-furancarboxamide: Similar structure but lacks the methyl group on the phenyl ring.
5-(2,4-Dichlorophenyl)-N-(4-methylphenyl)-2-furancarboxamide: Similar structure but with the methyl group in a different position.
Uniqueness
5-(2,4-Dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
